molecular formula C7H11N3O B13116430 4-Ethyl-6-methoxypyrimidin-2-amine

4-Ethyl-6-methoxypyrimidin-2-amine

Cat. No.: B13116430
M. Wt: 153.18 g/mol
InChI Key: HKGYXHGWVHSOEF-UHFFFAOYSA-N
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Description

4-Ethyl-6-methoxypyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-methoxypyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by methoxylation. The reaction conditions often include the use of solvents such as methanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-methoxypyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring .

Scientific Research Applications

4-Ethyl-6-methoxypyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like Aurora kinase A, which plays a role in cell division. By binding to the active site of the enzyme, it prevents the phosphorylation of key proteins, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-methoxypyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 4-position and methoxy group at the 6-position make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-ethyl-6-methoxypyrimidin-2-amine

InChI

InChI=1S/C7H11N3O/c1-3-5-4-6(11-2)10-7(8)9-5/h4H,3H2,1-2H3,(H2,8,9,10)

InChI Key

HKGYXHGWVHSOEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)N)OC

Origin of Product

United States

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